molecular formula C6H6FNO3S B2795141 4-Methoxypyridine-2-sulfonyl fluoride CAS No. 2228189-29-3

4-Methoxypyridine-2-sulfonyl fluoride

Cat. No. B2795141
CAS RN: 2228189-29-3
M. Wt: 191.18
InChI Key: BGSASQABKCTKHM-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular weight of 191.18 . It is used in laboratory chemicals .


Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The synthesis of fluorinated pyridines has been achieved through various methods, including the Umemoto reaction and the Balts-Schiemann reaction .


Molecular Structure Analysis

The IUPAC name for 4-Methoxypyridine-2-sulfonyl fluoride is the same as its common name . The InChI code for this compound is 1S/C6H6FNO3S/c1-11-5-2-3-8-6 (4-5)12 (7,9)10/h2-4H,1H3 .


Chemical Reactions Analysis

Sulfonyl fluorides have been synthesized through various methods, including fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation by using FSO2-containing reagents represents a concise and effective approach for C–SO2F bond formation .


Physical And Chemical Properties Analysis

4-Methoxypyridine-2-sulfonyl fluoride is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of compounds similar to 4-Methoxypyridine-2-sulfonyl fluoride is in synthetic chemistry, where they serve as precursors or intermediates in the synthesis of complex molecules. For instance, compounds like 2-chloro-4-methoxypyridine have been shown to be efficient precursors for pyridyne intermediates, demonstrating the utility of methoxypyridine derivatives in synthetic routes (Walters & Shay, 1995).

Radiochemistry and Imaging

In radiochemistry, derivatives of methoxypyridine are used for the labeling of peptides and proteins with fluorine-18, a radioisotope of fluorine, for positron emission tomography (PET) imaging. This application is critical for the development of diagnostic tools and the study of biological pathways in vivo. For example, 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione was designed for the prosthetic labeling of peptides and proteins, showcasing the importance of fluoropyridine-based reagents in medical imaging (de Bruin et al., 2005).

Novel Probes for Biological Applications

Moreover, methoxypyridine derivatives serve as building blocks in the creation of fluorescence probes for biological research. The modification of the BODIPY fluorophore with a methoxy group has led to the development of highly sensitive and selective probes for nitric oxide, a critical signaling molecule in biological systems. This research illustrates the role of methoxypyridine compounds in enhancing the properties of fluorescent probes for various biochemical applications (Gabe et al., 2006).

Safety and Hazards

The safety data sheet for 4-Methoxypyridine-2-sulfonyl fluoride recommends that it should not be used for food, drug, pesticide, or biocidal product use .

Future Directions

The future directions for the use of 4-Methoxypyridine-2-sulfonyl fluoride could involve its use in the synthesis of diverse functionalized sulfonyl fluorides, given the recent advances in the generation of fluorosulfonyl radicals . It could also find potential applications in the field of organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

4-methoxypyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSASQABKCTKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyridine-2-sulfonyl fluoride

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